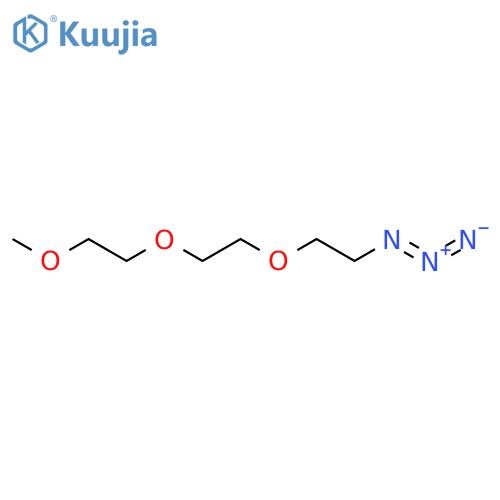Cas no 74654-06-1 (m-PEG3-azide)

m-PEG3-azide 化学的及び物理的性質
名前と識別子
-
- m-PEG3-azide
- 1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane
-
- MDL: MFCD22574767
計算された属性
- せいみつぶんしりょう: 189.11134135 g/mol
- どういたいしつりょう: 189.11134135 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 9
- 複雑さ: 148
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 189.21
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 42Ų
じっけんとくせい
- 密度みつど: 1.08 g/mL
- 屈折率: n/D 1.4472
m-PEG3-azide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315; H319; H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- ちょぞうじょうけん:2-8°C
m-PEG3-azide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20973-5g |
m-PEG3-azide |
74654-06-1 | 98% | 5g |
13965.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | CP-2007-100mg |
m-PEG3-azide |
74654-06-1 | 100mg |
712.0CNY | 2021-07-13 | ||
| Key Organics Ltd | BT-0164-100MG |
1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane |
74654-06-1 | >95% | 100mg |
2023-09-09 | ||
| Key Organics Ltd | BT-0164-1G |
1-azido-2-[2-(2-methoxyethoxy)ethoxy]ethane |
74654-06-1 | >95% | 1g |
2023-09-09 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1184989-1g |
m-PEG3-azide |
74654-06-1 | 98% | 1g |
¥1514.00 | 2024-07-28 | |
| AK Scientific | AMTGC196-100g |
Me-PEG3-CH2CH2N3 |
74654-06-1 | 97% (GC) | 100g |
$1499 | 2025-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | BP-20973-500mg |
m-PEG3-azide |
74654-06-1 | 98% | 500mg |
5130.0CNY | 2021-07-13 | |
| XI AN KANG FU NUO Biotechnology Co., Ltd. | BPA-35-250mg |
azido-mPEG3 |
74654-06-1 | >98.00% | 250mg |
¥1150.0 | 2023-09-19 | |
| TRC | P999295-2.5g |
m-PEG3-azide |
74654-06-1 | 2.5g |
$ 210.00 | 2022-06-03 | ||
| eNovation Chemicals LLC | Y1244664-5g |
Ethane, 1-(2-azidoethoxy)-2-(2-methoxyethoxy)- |
74654-06-1 | 95% | 5g |
$695 | 2023-05-17 |
m-PEG3-azide 関連文献
-
Mingzhou Zhou,Xuan Zhang,Mingfeng Bai,Duanwen Shen,Baogang Xu,Jeffery Kao,Xia Ge,Samuel Achilefu RSC Adv. 2013 3 6756
-
Gopi Nath Vemuri,Meng Chu,Han Dong,Brian J. Spinello,C. Scott Hartley Org. Biomol. Chem. 2017 15 845
-
Jie Wang,Haibing Wei,Shanzhong Yang,Huagao Fang,Pei Xu,Yunsheng Ding RSC Adv. 2015 5 93415
-
Chak-Shing Kwan,Tao Wang,Sing-Ming Chan,Zongwei Cai,Ken Cham-Fai Leung Dalton Trans. 2020 49 5445
-
Asja Pettignano,Julien Leguy,Laurent Heux,Bruno Jean,Aurélia Charlot,Etienne Fleury Green Chem. 2020 22 7059
-
Sebastiano Di Pietro,Nicholas Gautier,Daniel Imbert,Jacques Pécaut,Marinella Mazzanti Dalton Trans. 2016 45 3429
-
Vincenzo Razzano,Marco Paolino,Annalisa Reale,Germano Giuliani,Alessandro Donati,Gianluca Giorgi,Roberto Artusi,Gianfranco Caselli,Michela Visintin,Francesco Makovec,Salvatore Battiato,Filippo Samperi,Francesca Villafiorita-Monteleone,Chiara Botta,Andrea Cappelli RSC Adv. 2018 8 8638
-
Jianhua Wu,Jie Chen,Junfang Wang,Xiaojuan Liao,Meiran Xie,Ruyi Sun Polym. Chem. 2016 7 633
m-PEG3-azideに関する追加情報
Recent Advances in the Application of m-PEG3-azide (74654-06-1) in Chemical Biology and Pharmaceutical Research
The compound 74654-06-1, commonly known as m-PEG3-azide, has emerged as a crucial building block in chemical biology and pharmaceutical research due to its unique properties as a heterobifunctional crosslinker. Recent studies have demonstrated its growing importance in drug discovery, bioconjugation, and materials science applications. This research brief synthesizes the latest findings regarding this versatile molecule and its applications in cutting-edge research.
Recent structural-activity relationship studies have revealed that the triethylene glycol spacer in m-PEG3-azide provides optimal length for various conjugation applications while maintaining water solubility. The terminal azide group enables efficient click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has become fundamental in bioconjugation strategies. A 2023 study published in Bioconjugate Chemistry demonstrated that m-PEG3-azide shows superior reaction kinetics compared to shorter PEG analogs when used in antibody-drug conjugate (ADC) development.
In drug delivery applications, researchers have exploited m-PEG3-azide's properties to create novel nanocarrier systems. A recent Nature Communications paper (2024) described its use in constructing pH-responsive drug delivery vehicles, where the azide functionality allowed precise attachment of targeting ligands while the PEG spacer provided stealth properties to evade immune detection. The study reported significantly improved tumor accumulation compared to traditional PEGylated systems.
Proteomics research has benefited from m-PEG3-azide's application in activity-based protein profiling (ABPP). A breakthrough study in Cell Chemical Biology (2023) utilized this reagent for selective labeling of cysteine residues in live cells, enabling unprecedented resolution in mapping protein interaction networks. The PEG spacer was found to reduce nonspecific binding while maintaining membrane permeability - a critical advantage over previous generations of azide-containing probes.
Emerging applications in materials science include the development of biofunctional hydrogels. Researchers at MIT recently reported (Advanced Materials, 2024) a novel photopolymerizable hydrogel system using m-PEG3-azide as a key crosslinking component. The resulting materials showed tunable mechanical properties and enabled precise spatial control over bioactive molecule presentation, opening new possibilities for tissue engineering applications.
From a synthetic chemistry perspective, recent optimizations in m-PEG3-azide production have significantly improved yield and purity. A 2023 Organic Process Research & Development publication detailed an improved synthetic route that reduces side products while maintaining scalability. These process improvements are particularly important as demand for high-purity m-PEG3-azide grows in both academic and industrial settings.
Looking forward, the unique properties of m-PEG3-azide (74654-06-1) position it as a critical tool in several developing research areas. These include targeted protein degradation strategies, where its bifunctionality enables precise linker design, and in the emerging field of bioorthogonal catalysis. As research continues to uncover new applications, this versatile molecule is likely to remain at the forefront of chemical biology innovation.
74654-06-1 (m-PEG3-azide) 関連製品
- 1596840-29-7((4-chloro-3-methylphenyl)methyl2-(methylsulfanyl)ethylamine)
- 2227873-55-2(ethyl 4-(1R)-1-amino-2-hydroxyethyl-1-methyl-1H-pyrazole-3-carboxylate)
- 1396808-56-2(1-(4-ethoxyphenyl)-3-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}urea)
- 2228516-35-4(1-methyl-3-1-(2-methylpropyl)-1H-pyrazol-3-yl-1H-pyrazol-5-amine)
- 75136-54-8(PRE-084 hydrochloride)
- 2694734-69-3(2-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride)
- 2097928-95-3(1-(5,6,7,8-tetrahydroquinazolin-4-yl)-N-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-amine)
- 915921-21-0(5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde)
- 2306247-80-1(benzyl (3R)-3-(8-amino-1-bromo-5-chloro-imidazo1,5-apyrazin-3-yl)piperidine-1-carboxylate)
- 2171447-47-3(2-(2S)-N-(butan-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3,3-dimethylbutanamidoacetic acid)
